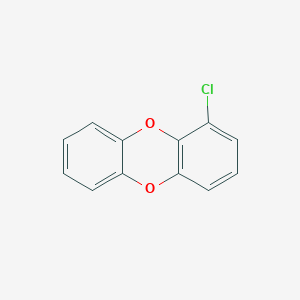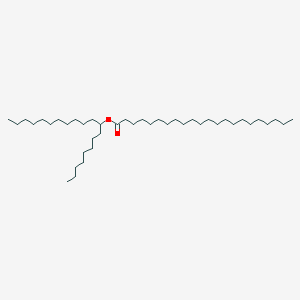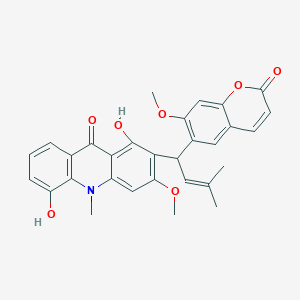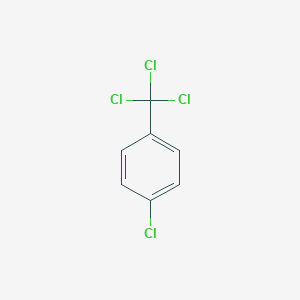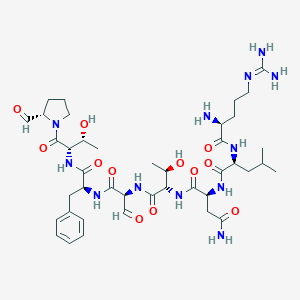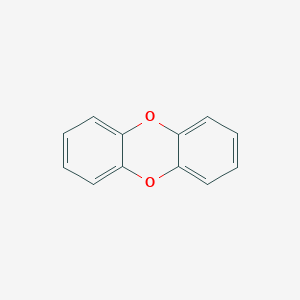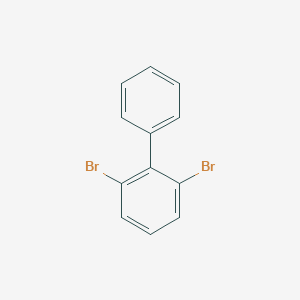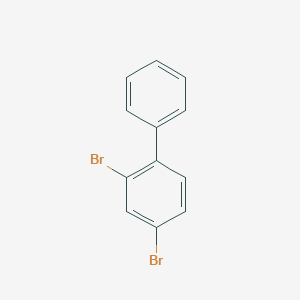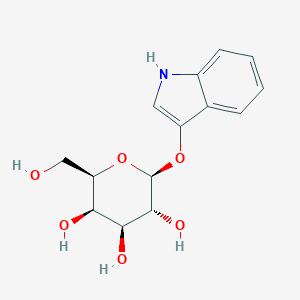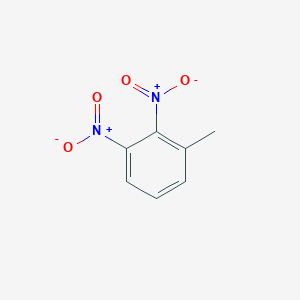
Styrol-alpha,beta,beta-D3
Übersicht
Beschreibung
Styrene-alpha,beta,beta-D3 is a deuterated form of styrene, where three hydrogen atoms on the vinyl group are replaced with deuterium atoms. This isotopically labeled compound has the molecular formula C8H5D3 and a molecular weight of 107.17 g/mol . It is commonly used in scientific research due to its unique properties, which allow for detailed studies in various fields.
Wissenschaftliche Forschungsanwendungen
Styrene-alpha,beta,beta-D3 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: It is used in kinetic isotope effect studies to understand reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of styrene in biological systems.
Medicine: It is employed in pharmacokinetic studies to investigate the metabolism and distribution of styrene-related compounds in the body.
Wirkmechanismus
Target of Action
Styrene-alpha,beta,beta-D3 is a derivative of styrene, which is a widely used industrial chemical. It’s known that styrene and its derivatives can interact with various biological molecules due to their chemical structure and reactivity .
Mode of Action
It’s known that styrene and its derivatives can undergo various chemical reactions, including oxidation and polymerization . These reactions can lead to the formation of different products, which can interact with biological molecules and potentially affect their function .
Biochemical Pathways
Styrene and its derivatives, including Styrene-alpha,beta,beta-D3, can be metabolized by various microorganisms through different biochemical pathways . One of the main pathways is the side-chain oxygenation, which involves several enzymes including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . This pathway leads to the formation of various valuable compounds .
Pharmacokinetics
It’s known that styrene and its derivatives have a high volatility and susceptibility to photooxidation, which can affect their bioavailability .
Result of Action
It’s known that styrene and its derivatives can cause various toxic effects, including irritation, respiratory toxicity, and potential carcinogenicity .
Action Environment
The action of Styrene-alpha,beta,beta-D3 can be influenced by various environmental factors. For example, its volatility and susceptibility to photooxidation can affect its stability and efficacy . Furthermore, the presence of other chemicals can affect its reactivity and the products formed during its metabolism .
Biochemische Analyse
Biochemical Properties
Styrene-alpha,beta,beta-D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .
Cellular Effects
Styrene-alpha,beta,beta-D3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Styrene-alpha,beta,beta-D3 is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of Styrene-alpha,beta,beta-D3 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Styrene-alpha,beta,beta-D3 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Styrene-alpha,beta,beta-D3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Styrene-alpha,beta,beta-D3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Styrene-alpha,beta,beta-D3 and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Styrene-alpha,beta,beta-D3 can be synthesized through several methods. One common synthetic route involves the deuteration of styrene using deuterium gas or deuterated reagents. For instance, a reaction involving [Ir(OH)(1,5-cyclooctadiene)]2, N-(methylsulfonyl)benzamide, and water-d2 in tetrahydrofuran at 70°C for 3 hours under an inert atmosphere has been reported . Industrial production methods typically involve the use of deuterated precursors and catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
Styrene-alpha,beta,beta-D3 undergoes various chemical reactions similar to non-deuterated styrene. These reactions include:
Reduction: The compound can be reduced to form ethylbenzene or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated styrene derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Styrene-alpha,beta,beta-D3 is unique due to its isotopic labeling, which distinguishes it from non-deuterated styrene and other deuterated styrene derivatives. Similar compounds include:
Styrene-alpha,beta-D2: A deuterated form with two deuterium atoms on the vinyl group.
Styrene-beta,beta-D2: A deuterated form with two deuterium atoms on the beta positions.
Styrene-alpha-D1: A deuterated form with one deuterium atom on the alpha position. These compounds share similar chemical properties but differ in their isotopic composition, which can affect their behavior in chemical reactions and studies.
Eigenschaften
IUPAC Name |
1,2,2-trideuterioethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445906 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3814-93-5 | |
| Record name | (~2~H_3_)Ethenylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
